molecular formula C9H11NO B1354788 5-Methoxyindoline CAS No. 21857-45-4

5-Methoxyindoline

Cat. No.: B1354788
CAS No.: 21857-45-4
M. Wt: 149.19 g/mol
InChI Key: YYDYAQAVAHKFJO-UHFFFAOYSA-N
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Description

5-Methoxyindoline: is an organic compound with the molecular formula C9H11NO It is a derivative of indoline, where a methoxy group is attached to the fifth position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods mentioned above, ensuring the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 5-Methoxyindole.

    Reduction: Various this compound derivatives.

    Substitution: N-alkyl or N-acyl this compound derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxyindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways to exert their effects . The specific molecular targets and pathways depend on the structure of the derivative and the context of its application.

Comparison with Similar Compounds

  • 5-Methoxyindole
  • 5-Methylindole
  • 5-Hydroxyindole
  • 5-Bromoindole
  • 5-Nitroindole

Comparison: 5-Methoxyindoline is unique due to the presence of the methoxy group at the fifth position, which influences its chemical reactivity and biological activity. Compared to 5-Methoxyindole, this compound is more prone to reduction reactions due to the presence of the indoline ring. The methoxy group also enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYAQAVAHKFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443634
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21857-45-4
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-indole
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Synthesis routes and methods I

Procedure details

To a solution of 5-methoxyindole (528 mg, 3.6 mmol) in acetic acid (5 mL) was added sodium cyanoborohydride (452 mg, 7.2 mmol) by small portions at room temperature and the mixture was stirred for 18 h in situ. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (×3) and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give almost pure title compound (503 mg, 94%).
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

5-Methoxyindole (50 g, 0.34 mol) was dissolved in glacial acetic acid (500 mL) in a 3 L 3-necked flask fitted with a mechanical stirrer, a dropping funnel and a thermometer. The solution was cooled to 10-12° C. with an ice bath and sodium cyanoborohydride (64 g, 1.0 mol) was added in portions while ensuring the temperature remained at or below 15-16° C. After the addition was complete the cooling bath was removed and the reaction was warmed to ambient temperature for 0.5 hour. TLC (1:1 EtOAc/hexane) confirmed a complete reaction. The reaction was cooled to 5-10° C. and 50% aqueous sodium hydroxide was added until the pH was 8-10. The product oiled out and was extracted with ethyl acetate (3×700 mL). The combined organic layers were washed with water (2×500 mL) and brine (400 mL), dried over anhydrous potassium carbonate, filtered and concentrated to afford 5-methoxyindoline (50 g, 0.337 mol, 99% yield) as a thick oil. This product was used without further purification. The structure was corroborated by NMR spectroscopy.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 g
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reactant
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods III

Procedure details

When 5-methoxy-1H-indole was substituted for 5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole in Example 7, Step F, the identical process afforded the title compound in 84% yield., as a creamy syrup. 1H-NMR (CDCl3) 2.99 (tr, 2H, J=8.35 Hz); 3.28 (broad s, 1H); 3.52 (tr, 2H, J=8.35 Hz); 3.73 (s, 3H); 6.57 (m, 2H); 6.75 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

A 4-neck 22 L round bottom flask equipped with a nitrogen inlet, mechanical stirrer and thermowell was charged with commercially available 5-methoxyindole (750 g, 5.1 mol) and acetic acid (3.75 L). The resulting solution was cooled to 10° C. by ice bath. Sodium cyanoborohydride (640 g, 10.2 mol, 2 equiv) was added portionwise to maintain the reaction temperature below 25° C. Upon the completion of addition, the reaction was stirred at room temperature for 3 hours and then water was added slowly (2.2 L). The mixture was basified to pH>12 with 50% NaOH (˜5.3 L, slow addition to avoid foaming, the temperature kept below 30° C.). The resulting mixture was extracted with dichloromethane (2×12 L). The combined organic layers were dried over sodium sulfate and evaporated in vacuo to give 5-(methyloxy)-2,3-dihydro-1 H-indole (760 g, >90% purity), which was used for the next step without further purification. 1H NMR (CDCl3, 300 MHz) 6 6.76 (s, 1 H), 6.60 (s, 2H), 3.54 (t, 2H), 3.01 (t, 2H).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
3.75 L
Type
reactant
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-methoxyindoline in the context of the provided research?

A1: The research abstract highlights the use of this compound as a key intermediate in the radical synthesis of melatonin []. Specifically, the researchers describe a novel method for dehydrogenating N-methyl-5-methoxyindoline to form the indole core of melatonin using concentrated sulfuric acid []. This method is presented as a novel approach in the scientific literature [].

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